molecular formula C16H13N3O2 B13876433 4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid CAS No. 62294-86-4

4-{[(Quinoxalin-2-yl)methyl]amino}benzoic acid

Cat. No.: B13876433
CAS No.: 62294-86-4
M. Wt: 279.29 g/mol
InChI Key: XNKBKIFWYGHOJS-UHFFFAOYSA-N
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Description

4-(quinoxalin-2-ylmethylamino)benzoic acid is an organic compound with the molecular formula C15H11N3O2 It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a quinoxalin-2-ylmethylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(quinoxalin-2-ylmethylamino)benzoic acid typically involves the reaction of quinoxaline derivatives with benzoic acid derivatives. One common method is the condensation reaction between quinoxaline-2-carbaldehyde and 4-aminobenzoic acid under acidic or basic conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the product is purified by recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and employing continuous flow reactors to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

4-(quinoxalin-2-ylmethylamino)benzoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include quinoxaline-2-carboxylic acid derivatives, dihydroquinoxaline derivatives, and various substituted benzoic acid derivatives .

Mechanism of Action

The mechanism of action of 4-(quinoxalin-2-ylmethylamino)benzoic acid involves its interaction with various molecular targets and pathways. The quinoxaline moiety is known to interact with DNA and enzymes, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells. Additionally, the compound can interfere with microbial cell wall synthesis, making it effective against certain bacterial strains .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(quinoxalin-2-ylmethylamino)benzoic acid is unique due to the presence of both the quinoxaline and benzoic acid moieties, which confer distinct chemical and biological properties. This dual functionality allows it to participate in a wider range of chemical reactions and exhibit diverse biological activities compared to its individual components .

Properties

CAS No.

62294-86-4

Molecular Formula

C16H13N3O2

Molecular Weight

279.29 g/mol

IUPAC Name

4-(quinoxalin-2-ylmethylamino)benzoic acid

InChI

InChI=1S/C16H13N3O2/c20-16(21)11-5-7-12(8-6-11)17-9-13-10-18-14-3-1-2-4-15(14)19-13/h1-8,10,17H,9H2,(H,20,21)

InChI Key

XNKBKIFWYGHOJS-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=CC(=N2)CNC3=CC=C(C=C3)C(=O)O

Origin of Product

United States

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